4-bromo-5-chloro-2-methoxypyrimidine
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Overview
Description
4-bromo-5-chloro-2-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4BrClN2O and a molecular weight of 223.46 g/mol . It is a pyrimidine derivative, characterized by the presence of bromine, chlorine, and methoxy substituents on the pyrimidine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-2-methoxypyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination and chlorination of 2-methoxypyrimidine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-chloro-2-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
4-bromo-5-chloro-2-methoxypyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-2-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function . The exact pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-4-methoxypyrimidine: Similar in structure but with different substitution patterns.
5-bromo-2,4-dichloropyrimidine: Contains two chlorine atoms instead of one chlorine and one methoxy group.
Uniqueness
4-bromo-5-chloro-2-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
CAS No. |
1519167-75-9 |
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Molecular Formula |
C5H4BrClN2O |
Molecular Weight |
223.45 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-methoxypyrimidine |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 |
InChI Key |
KNADRTBDLIZYKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
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